Ferrocene, (1,1-dimethylethyl)-
Description
Historical Context and Evolution of Research in Ferrocene (B1249389) Derivatives
The initial synthesis of ferrocene by Kealy and Pauson, and independently by Miller, was an serendipitous event that quickly led to a paradigm shift in the understanding of chemical bonding. wikipedia.orgnih.gov The elucidation of its "sandwich" structure by Wilkinson and Fischer, a feat for which they were awarded the Nobel Prize in Chemistry in 1973, ignited a flurry of research into other metallocenes and organometallic compounds. wikipedia.orgsigmaaldrich.com Early research focused on understanding the aromaticity of the cyclopentadienyl (B1206354) rings and exploring electrophilic substitution reactions, akin to those of benzene. wikipedia.orgmagritek.com
Over the years, the focus of ferrocene research has evolved significantly. The development of methods to functionalize the cyclopentadienyl rings opened up a vast chemical space, leading to the synthesis of a myriad of derivatives with tailored properties. psu.eduontosight.ai This has allowed the ferrocene moiety to be incorporated into polymers, redox-active materials, and biologically active molecules. nih.govontosight.ai The introduction of various substituents allows for the fine-tuning of the electronic and steric properties of the ferrocene core, influencing its redox potential, solubility, and catalytic activity. rsc.org
Significance of Substituted Ferrocene Systems in Contemporary Organometallic Chemistry
Substituted ferrocenes are of immense importance in modern organometallic chemistry due to their diverse applications. The ability to introduce a wide array of functional groups onto the ferrocene scaffold has made them invaluable as:
Ligands in Catalysis: Chiral ferrocenyl phosphines, for instance, are highly effective ligands in transition-metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling reactions, which are vital in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgchemicalbook.com
Redox-Active Materials: The reversible one-electron oxidation of the iron center in ferrocene to the ferrocenium (B1229745) cation is a key feature. This property is exploited in the design of electrochemical sensors, molecular switches, and charge-transfer materials. wikipedia.orgumb.edu The redox potential can be modulated by the electronic nature of the substituents on the cyclopentadienyl rings. rsc.org
Bioorganometallic Chemistry: Ferrocene derivatives have shown promise in medicinal chemistry, with some exhibiting anticancer, antimalarial, and antifungal activities. nih.gov The incorporation of a ferrocene unit can enhance the lipophilicity and alter the mechanism of action of known drug molecules. nih.gov
The introduction of sterically demanding groups like the tert-butyl group can impart unique properties, influencing the conformation and reactivity of the ferrocene derivative.
Academic Research Trajectories for Ferrocene, (1,1-dimethylethyl)- and Related tert-Butyl Substituted Ferrocenes
Research into Ferrocene, (1,1-dimethylethyl)- (tert-butylferrocene) and its polysubstituted analogues has followed several key trajectories, driven by the desire to understand and exploit the steric and electronic effects of the bulky tert-butyl group.
One major area of investigation has been the synthesis of these compounds. The introduction of one or more tert-butyl groups can be achieved through various methods, including Friedel-Crafts alkylation of ferrocene, though this can lead to mixtures of products. More controlled syntheses often involve the use of tert-butylcyclopentadienyl ligands. For example, the reaction of sodium tert-butylcyclopentadienide with iron(II) chloride provides a direct route to 1,1'-di-tert-butylferrocene. nih.gov The synthesis of monolithioferrocene, a key intermediate for introducing a single substituent, can be achieved using a combination of butyllithium (B86547) and tert-butyllithium (B1211817). wikipedia.org
Another significant research direction is the study of the electrochemical properties of tert-butylated ferrocenes. The electron-donating nature of the tert-butyl group makes the ferrocene core more electron-rich, which in turn lowers its oxidation potential compared to unsubstituted ferrocene. This tunability is crucial for applications in molecular electronics and as redox mediators.
Furthermore, the steric bulk of the tert-butyl group plays a critical role in directing subsequent functionalization reactions and in stabilizing reactive intermediates. This is particularly evident in the synthesis of highly substituted and sterically hindered ferrocene derivatives. For instance, 1,1'-bis(di-tert-butylphosphino)ferrocene is a valuable ligand in catalysis, where the bulky phosphine (B1218219) groups create a specific coordination environment around the metal center, enhancing catalytic activity and selectivity. chemicalbook.comrsc.org
Interactive Data Tables
Below are interactive tables summarizing key data for Ferrocene and its tert-butyl derivatives.
Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|---|---|
| Ferrocene | 102-54-5 | C₁₀H₁₀Fe | 186.04 | Orange crystalline solid | 249 | 1.490 (at 20 °C) |
| Ferrocene, (1,1-dimethylethyl)- | 1316-98-9 | C₁₄H₁₈Fe | 242.14 | Dark amber liquid | 96 | 1.201 |
| 1,1'-Di-tert-butylferrocene | 1274-08-4 | C₁₈H₂₆Fe | 298.24 | - | - | - |
Spectroscopic Data (¹H NMR)
| Compound Name | Solvent | Chemical Shift (δ, ppm) and Assignment |
|---|---|---|
| Ferrocene | CDCl₃ | 4.16 (s, 10H, C₅H₅) |
| Acetylferrocene (B1663952) | CDCl₃ | 4.79 (t, 2H, C₅H₄), 4.50 (t, 2H, C₅H₄), 4.20 (s, 5H, C₅H₅), 2.39 (s, 3H, COCH₃) |
| (Methoxymethyl)ferrocene | CDCl₃ | 4.65 (m, 1H, Cp), 4.49 (m, 1H, Cp), 4.40 (d, J=11.6 Hz, 1H, -CH₂aO), 4.38 (m, 1H, Cp), 4.34 (d, J=11.6 Hz, 1H, -CH₂bO), 4.30 (s, 5H, Cp'), 3.37 (s, 3H, OCH₃) rsc.org |
Electrochemical Data (Cyclic Voltammetry)
| Compound | Solvent/Electrolyte | E₁/₂ (V vs. reference) | Notes |
|---|---|---|---|
| Ferrocene | CH₂Cl₂ / Bu₄NBF₄ | ~+0.48 | Reversible one-electron oxidation. researchgate.net |
| Ferrocene | Aqueous H₂SO₄/Ethanol | - | Shows redox activity in aqueous solutions. researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
C14H18Fe |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
1-tert-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H;/q2*-1;+2 |
InChI Key |
MZRCQWCFZQOVDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,1 Dimethylethyl Ferrocene and Structurally Analogous Ferrocene Derivatives
Alkylation and Arylation Strategies for Ferrocene (B1249389) Functionalization
The direct introduction of alkyl and aryl groups onto the cyclopentadienyl (B1206354) (Cp) rings of ferrocene is a fundamental transformation in the synthesis of functionalized ferrocene derivatives. acs.org While ferrocene exhibits high reactivity towards electrophiles, direct Friedel-Crafts alkylation often leads to polysubstitution and low yields, necessitating the use of more controlled and selective methods. acs.orgacs.org
Palladium-Catalyzed C-C and C-H Bond Formation (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective formation of C-C bonds in the synthesis of substituted ferrocenes. torontomu.ca The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is particularly noteworthy for its versatility and functional group tolerance. mdpi.comlibretexts.org
This methodology has been successfully applied to the synthesis of aryl-substituted ferrocenes. For instance, the coupling of ferrocenylboronic acid with various aryl halides provides a direct route to mono- and diarylferrocenes. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivities. mdpi.com
| Reactants | Catalyst System | Product(s) | Yield (%) | Reference |
| Ferrocenylboronic acid and 4,5-dibromo-2-methylpyridazin-3(2H)-one | Pd(PPh3)4, Na2CO3 | 4,5-diferrocenyl-2-methylpyridazin-3(2H)-one and monoferrocenyl derivatives | Appreciable yields | mdpi.com |
| β-(2-bromophenyl)acrylferrocene and arylboronic acids | Pd(OAc)2, PPh3, Na2CO3 | β-biarylacryl ferrocene derivatives | 63.0 - 65.8 | mdpi.com |
| 1,1'-dimetalloferrocene and chiral bipyridines | Palladium catalyst | Chiral ligands with ferrocene bridging units | Moderate | torontomu.ca |
Recent advancements have also focused on the direct C-H arylation of ferrocenes, which circumvents the need for pre-functionalized starting materials. rsc.orgresearchgate.net These reactions, often catalyzed by palladium or rhodium complexes, utilize a directing group to achieve high regioselectivity. rsc.orgnih.govacs.org For example, thioamide-directed iridium(I)-catalyzed C-H arylation of ferrocenes with aryl boronic acids has been developed, providing access to aryl thioamide-ferrocene compounds with good yields and regioselectivity. rsc.org
Directed Ortho-Metalation and Lithiation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and organometallic compounds. wikipedia.org In the context of ferrocene chemistry, a directing group on one of the Cp rings directs the deprotonation by an organolithium reagent to the adjacent ortho position, creating a lithiated intermediate that can be trapped with various electrophiles. wikipedia.orgacs.org
The choice of directing group is critical for the success of the DoM strategy. Amine, amide, and sulfoxide (B87167) groups have proven to be effective directing groups for the ortho-lithiation of ferrocene. acs.orgenglelab.comresearchgate.net For instance, the use of a chiral sulfonamide directing group allows for the diastereoselective ortho-lithiation of ferrocene, providing a route to planar chiral 1,2-disubstituted ferrocenes. acs.org
The synthesis of tert-butylferrocene (B1143450) can be achieved through a DoM approach. For example, the reaction of ferrocene with tert-butyllithium (B1211817) in the presence of a suitable directing group can lead to the selective introduction of a tert-butyl group at the ortho position. englelab.comorgsyn.org
| Directing Group | Organolithium Reagent | Electrophile | Product | Reference |
| N,N-dimethylaminomethyl | n-BuLi | Various | 2-substituted (aminomethyl)ferrocenes | acs.org |
| Sulfonamide | n-BuLi | Various | 1,2-disubstituted planar chiral ferrocenes | acs.org |
| Methoxymethyl | n-BuLi | Benzonitrile | 2- and 1'-metalated ferrocene intermediates |
Electrophilic Aromatic Substitution Reactions of Ferrocene and its Derivatives
Ferrocene undergoes electrophilic aromatic substitution reactions much more readily than benzene, a property that has been extensively exploited for its functionalization. wikipedia.orgstackexchange.comguidechem.com
Acylation Reactions (e.g., Friedel-Crafts)
Friedel-Crafts acylation is a classic and widely used method for introducing acyl groups onto the ferrocene nucleus. utahtech.eduvernier.com The reaction typically involves treating ferrocene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, or a Brønsted acid like phosphoric acid. utahtech.edutruman.eduthermofisher.com
The acylation of ferrocene can lead to both mono- and diacylated products. utahtech.eduvernier.com The reaction conditions can be tuned to favor the formation of the desired product. For example, using a milder catalyst and controlling the reaction time can favor the formation of the monoacetylferrocene. vernier.comtruman.edu The synthesis of tert-butylferrocene can be accomplished via a multi-step sequence starting from acetylferrocene (B1663952). Reaction of acetylferrocene with an excess of methylmagnesium iodide can lead to the formation of tert-butylferrocene in good yields. tandfonline.com
| Reactants | Catalyst | Product(s) | Reference |
| Ferrocene and acetic anhydride | Phosphoric acid | Acetylferrocene and 1,1'-diacetylferrocene | vernier.comthermofisher.comumkc.edu |
| Ferrocene and acetyl chloride | Aluminum chloride | Monoacetylferrocene and diacetylferrocene | utahtech.edu |
Controlled Halogenation and Subsequent Functionalization
The controlled halogenation of ferrocene provides a versatile entry point for further functionalization. While direct halogenation can be challenging to control, leading to mixtures of products, more selective methods have been developed. wikipedia.org
One approach involves the mercuration of ferrocene followed by reaction with a halogen source to produce halofunctionalized ferrocenes. acs.org Another strategy is the use of directed metalation followed by quenching with a halogenating agent. anr.fr For instance, lithiated ferrocene intermediates can be reacted with sources of iodine or bromine to yield the corresponding iodo- or bromoferrocenes. acs.orgnih.gov These halogenated ferrocenes are valuable precursors for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of a diverse array of substituents. mdpi.commdpi.com
Stereoselective Synthesis of Chiral (1,1-dimethylethyl)-Ferrocene Derivatives
The synthesis of chiral ferrocene derivatives is of significant interest due to their applications as ligands in asymmetric catalysis. nih.govacs.orgnih.gov Planar chirality, which arises from the non-symmetrical substitution on one or both of the Cp rings, is a key feature of many chiral ferrocene ligands. anr.frnih.gov
Several strategies have been developed for the stereoselective synthesis of chiral (1,1-dimethylethyl)-ferrocene derivatives. One of the most effective methods is the use of a chiral directing group to control the stereochemistry of a subsequent functionalization step. nih.govacs.org For example, the diastereoselective ortho-lithiation of a ferrocene bearing a chiral auxiliary, followed by reaction with an electrophile, can provide access to enantiomerically enriched planar chiral ferrocenes. nih.govresearchgate.net
More recently, transition-metal-catalyzed enantioselective C-H functionalization has emerged as a powerful tool for the synthesis of chiral ferrocenes. nih.govacs.orgnih.gov For example, rhodium(I)-catalyzed enantioselective C-H arylation of ferrocene formaldehydes has been developed, providing a versatile route to 1,2-disubstituted planar chiral ferrocene derivatives. nih.govacs.org While the direct enantioselective synthesis of (1,1-dimethylethyl)-ferrocene itself is not commonly reported, these methods can be applied to ferrocene precursors that can be subsequently converted to the tert-butyl derivative.
| Method | Catalyst/Directing Group | Key Feature | Reference |
| Diastereoselective ortho-lithiation | Chiral sulfonamide | High diastereoselectivity in the formation of 1,2-disubstituted ferrocenes | acs.org |
| Rh(I)-catalyzed enantioselective C-H arylation | Chiral phosphoramidite (B1245037) ligand | Direct and enantioselective introduction of aryl groups | nih.govacs.orgnih.gov |
| (-)-Sparteine-mediated directed ortho metalation | (-)-Sparteine | Stereoselective preparation of planar chiral ferrocenes | researchgate.net |
Synthesis of Chiral Oxazolinyl Ferrocene Ligands
Chiral oxazolinyl ferrocenes are a highly successful class of ligands, pivotal in a multitude of transition metal-catalyzed asymmetric reactions. rsc.org The synthesis of these ligands often relies on the diastereoselective ortho-lithiation of a ferrocene precursor bearing a chiral oxazoline (B21484) auxiliary. The oxazoline moiety itself is typically derived from a readily available chiral amino alcohol.
Traditional chiral substituents on the oxazoline ring include alkyl groups like isopropyl and tert-butyl, and aryl groups such as phenyl. mdpi.com The general synthetic approach involves the condensation of a ferrocene carboxylic acid derivative with a chiral amino alcohol to form a ferrocenyl amide, which is then cyclized to form the oxazoline ring. Subsequent functionalization is often directed by the oxazoline group to the adjacent ortho position on the cyclopentadienyl (Cp) ring, thereby establishing planar chirality. mdpi.comsnnu.edu.cn
For instance, siloxane-substituted oxazoline ferrocenes have emerged as next-generation ligands, offering enhanced efficiency and recyclability. mdpi.com While many examples start from ferrocenecarboxamide, the principles are applicable to substituted ferrocenes. The synthesis of a (1,1-dimethylethyl)ferrocenyl oxazoline would typically start with (1,1-dimethylethyl)ferrocenecarboxylic acid, which is then coupled with a chiral amino alcohol like (S)-tert-leucinol, followed by cyclization. This creates a ligand with both a bulky tert-butyl group on the ferrocene core and a chiral center on the oxazoline side chain.
Asymmetric Induction in Ferrocene Functionalization
Asymmetric induction is the process by which a chiral element within a molecule controls the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. In ferrocene chemistry, this is a powerful strategy for creating enantiomerically pure compounds with planar chirality.
A prominent method for asymmetric induction involves the use of a chiral directing group attached to the ferrocene scaffold. The tert-butylsulfinyl group has proven to be a particularly effective chiral auxiliary. rsc.org Starting from optically pure S-(tert-butyl)ferrocenesulfoxide, deprotometalation with an organolithium reagent occurs with high diastereoselectivity at one of the ortho positions, directed by the sulfoxide. The resulting lithiated intermediate can then be trapped with various electrophiles to yield a wide range of planar chiral 1,2-disubstituted ferrocenes. rsc.org
The steric and electronic properties of the sulfoxide group, combined with the inherent chirality at the sulfur atom, create a biased environment that favors metalation on one specific side of the ferrocene ring. This method avoids the need for external chiral ligands or bases and provides a direct route to valuable chiral building blocks. snnu.edu.cnrsc.org
Modular and Convergent Synthetic Routes to Complex Ferrocene Architectures
The construction of complex molecules containing a ferrocene unit often benefits from modular and convergent synthetic strategies. These approaches allow for the independent synthesis of different fragments that are then combined in the later stages of the synthesis, offering flexibility and efficiency.
Cycloaddition Protocols
Cycloaddition reactions are powerful tools for the construction of cyclic systems in a stereocontrolled manner. wikipedia.orglibretexts.org In ferrocene chemistry, [3+2] cycloaddition reactions are particularly useful for synthesizing ferrocene-containing heterocyclic compounds. libretexts.org For example, the 1,3-dipolar cycloaddition of an azomethine ylide with an electrophilic alkene attached to a ferrocene unit can produce highly substituted, chiral pyrrolidine (B122466) rings. libretexts.org
A study on the [3+2] cycloaddition between an azomethine ylide and an electrophilic ethylene (B1197577) linked to both a triazole and a ferrocene unit demonstrated high polarity and a low activation energy for the reaction. The reaction proceeded with complete endo stereoselectivity and ortho regioselectivity, which was attributed to the formation of intermolecular hydrogen bonds in the transition state. libretexts.org While this specific example does not use a (1,1-dimethylethyl)-ferrocene, the vinylferrocene moiety acts as the dipolarophile. A (1,1-dimethylethyl)vinylferrocene could be expected to undergo similar cycloadditions, with the tert-butyl group potentially influencing the regioselectivity and facial selectivity of the approach of the 1,3-dipole.
| Reaction Type | Reactants | Product Class | Key Features |
| [3+2] Dipolar Cycloaddition | Azomethine Ylide + Ferrocenyl-alkene | Ferrocene-substituted pyrrolidine | High regio- and stereoselectivity; forms heterocyclic rings. libretexts.org |
| Diels-Alder [4+2] Cycloaddition | Ferrocenyl-diene + Dienophile | Ferrocene-substituted cyclohexene | Forms six-membered rings; stereospecific. libretexts.org |
Conjugation Strategies with Diverse Organic Moieties
The conjugation of ferrocene units to other organic molecules, including biomolecules, is a burgeoning area of research, leading to new materials and potential therapeutic agents. The strategy often involves creating a stable covalent linkage between the ferrocene core and the target moiety. nih.gov
Common conjugation methods include amide bond formation, "click" chemistry (such as the copper-catalyzed azide-alkyne cycloaddition), and various cross-coupling reactions. For instance, ferrocenecarboxylic acid or its activated derivatives can be readily coupled with amine-containing molecules to form stable amide conjugates. This approach is widely used to attach ferrocene to peptides and other biomolecules. nih.gov
The synthesis of ferrocene-labeled steroids has been achieved via the copper-catalyzed cycloaddition of steroidal azides with ferrocenyl-alkynes. rsc.org This demonstrates a modular approach where the ferrocene and the organic moiety are synthesized separately and then joined. A (1,1-dimethylethyl)ferrocene equipped with an appropriate functional handle (e.g., an azide (B81097) or alkyne) could be similarly conjugated to a wide array of organic structures, leveraging the robustness and efficiency of these modern ligation techniques.
Synthesis of Polysubstituted Ferrocenes (e.g., Aminomethyl-substituted, Sulfoxide-bearing)
The introduction of multiple substituents onto the ferrocene scaffold allows for the fine-tuning of its electronic, steric, and catalytic properties. Directed metalation strategies are paramount for achieving regiocontrolled polysubstitution.
The synthesis of aminomethyl-substituted ferrocenes can be achieved through the reductive amination of formylferrocenes. rsc.org For example, 1,1'-diformylferrocene can be reacted with secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield tertiary (ferrocenylmethyl)amines. rsc.org While these syntheses typically start from the formyl derivative, they provide a general pathway to aminomethyl functionalities which are valuable as directing groups for further ortho-functionalization.
The synthesis of sulfoxide-bearing ferrocenes, particularly those with a tert-butyl group, is well-documented. rsc.org The direct functionalization of enantiopure (S)-S-tert-butylferrocenesulfoxide is a powerful method for accessing polysubstituted chiral ferrocenes. rsc.org The sulfoxide group directs deprotolithiation to the adjacent position, and subsequent trapping with an electrophile introduces a second substituent. Furthermore, it is possible to functionalize the less favored position next to the sulfoxide by adapting reaction conditions, opening pathways to otherwise inaccessible derivatives. snnu.edu.cn The tert-butylsulfinyl group can also direct a second deprotolithiation on the same ring, leading to 1,2,5-trisubstituted ferrocenes. rsc.org
| Starting Material | Reagents | Product Type | Ref. |
| 1,1'-Diformylferrocene | R₂NH, NaBH(OAc)₃ | 1,1'-Bis(aminomethyl)ferrocene | rsc.org |
| (S)-S-tert-Butylferrocenesulfoxide | 1. n-BuLi 2. Electrophile (E) | (S,Rₚ)-1-(tert-Butylsulfinyl)-2-(E)-ferrocene | rsc.org |
| (S,Sₚ)-1-(tert-Butylsulfinyl)-2-(phenylthio)ferrocene | 1. n-BuLi 2. Electrophile (E) | 1-(tert-Butylsulfinyl)-2-(phenylthio)-5-(E)-ferrocene | rsc.org |
These advanced methodologies underscore the versatility of the ferrocene scaffold and provide chemists with a powerful toolkit for the construction of complex, functional molecules based on (1,1-dimethylethyl)-ferrocene and its analogues for a wide range of applications.
Mechanistic Investigations of Reactions Involving 1,1 Dimethylethyl Ferrocene and Its Derivatives
Fundamental Electrophilic Substitution Mechanisms (e.g., Protonation, Lithiation)
Electrophilic substitution in ferrocene (B1249389) and its derivatives, such as (1,1-dimethylethyl)-ferrocene (tert-butylferrocene), is a cornerstone of their chemistry, enabling the introduction of a wide array of functional groups. The tert-butyl group, being an electron-donating group, influences the reactivity and regioselectivity of these reactions.
The general mechanism for electrophilic aromatic substitution proceeds in two primary steps. masterorganicchemistry.com First, the aromatic ring acts as a nucleophile, attacking the electrophile in the rate-determining step to form a carbocation intermediate, often referred to as a Wheland intermediate. masterorganicchemistry.comlumenlearning.com This step disrupts the aromaticity of the cyclopentadienyl (B1206354) ring. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.com
For tert-butylferrocene (B1143450), the bulky tert-butyl group introduces steric hindrance, which plays a significant role in directing incoming electrophiles. While the electron-donating nature of the alkyl group would typically favor substitution at the ortho and para (or in this case, the 2- and 3-positions of the substituted cyclopentadienyl ring), the steric bulk can disfavor the adjacent position. stackexchange.comlibretexts.org
Lithiation of ferrocene is a key transformation that paves the way for further functionalization. wikipedia.org The reaction of ferrocene with butyllithium (B86547) can lead to monolithiated or 1,1'-dilithiated species, which are powerful nucleophiles. wikipedia.org The presence of a tert-butyl group on one of the cyclopentadienyl rings influences the acidity of the ring protons and thus the site of lithiation.
Exo and Endo Mechanistic Pathways
The approach of the electrophile to the ferrocene nucleus can occur via two distinct pathways: the exo and endo routes. researchgate.net In the exo pathway, the electrophile attacks the cyclopentadienyl ring from the side opposite to the iron atom. researchgate.net Conversely, the endo pathway involves the initial coordination of the electrophile to the iron center, followed by its migration to one of the cyclopentadienyl rings. researchgate.net
The operative pathway can be influenced by the nature of the electrophile and the reaction conditions. For many electrophilic substitution reactions of ferrocene, the exo attack is generally favored. However, evidence for the endo mechanism has also been presented, particularly with certain metal-based electrophiles.
Role of Intermediates in Reaction Dynamics
The stability and reactivity of intermediates are crucial in determining the outcome of electrophilic substitution reactions. The primary intermediate in these reactions is the σ-complex or Wheland intermediate, a carbocation stabilized by resonance. lumenlearning.com The electron-donating tert-butyl group helps to stabilize this cationic intermediate, thereby activating the ring towards electrophilic attack compared to unsubstituted ferrocene.
In lithiation reactions, the key intermediates are the lithiated ferrocene species. The stability and structure of these organolithium intermediates, including their aggregation state, can influence their subsequent reactivity with electrophiles. The formation of specific intermediates can be directed by the choice of lithiating agent and reaction conditions.
Mechanisms of Metal-Mediated C-H Activation and Functionalization
Metal-mediated C-H activation is a powerful strategy for the direct functionalization of otherwise inert C-H bonds. rsc.org In the context of (1,1-dimethylethyl)-ferrocene, this can involve the direct interaction of a transition metal catalyst with a C-H bond on the cyclopentadienyl rings, leading to the formation of a new carbon-element bond.
Several mechanisms for transition metal-catalyzed C-H activation have been proposed, including:
Oxidative Addition: Common for late transition metals, this involves the direct insertion of the metal into the C-H bond, leading to an increase in the metal's oxidation state. youtube.com
Concerted Metalation-Deprotonation (CMD): This pathway involves a concerted process where the C-H bond is broken with the assistance of a base, and a new metal-carbon bond is formed. beilstein-journals.org
Sigma-Bond Metathesis: Often observed with early transition metals, this mechanism involves a four-centered transition state where the C-H bond is cleaved and a new C-metal bond is formed simultaneously with the formation of a new H-ligand bond. youtube.com
For derivatives of (1,1-dimethylethyl)-ferrocene, directing groups can be employed to control the regioselectivity of C-H activation. These directing groups coordinate to the metal center, bringing it into proximity with a specific C-H bond and facilitating its cleavage.
Electron Transfer and Redox Process Mechanisms
The iron center in ferrocene can be reversibly oxidized from Fe(II) to Fe(III), forming the ferrocenium (B1229745) cation. wikipedia.org This one-electron oxidation is a defining characteristic of ferrocene and its derivatives. wikipedia.org The redox potential of this process is influenced by the nature of the substituents on the cyclopentadienyl rings. The electron-donating tert-butyl group in (1,1-dimethylethyl)-ferrocene makes it easier to oxidize than unsubstituted ferrocene, resulting in a lower redox potential.
The mechanism of electron transfer in these systems can be described by two primary models: libretexts.org
Outer-Sphere Electron Transfer: The electron transfer occurs between the ferrocene derivative and the redox partner without any direct bonding or bridging ligands. The electron "hops" through space. libretexts.org
Inner-Sphere Electron Transfer: The electron transfer is mediated by a bridging ligand that connects the ferrocene derivative and the other redox-active species. libretexts.org
The study of electron transfer mechanisms in ferrocene derivatives is crucial for their application in areas such as electrochemistry and molecular electronics. osti.govnih.gov The reversible redox behavior of the ferrocene/ferrocenium couple is a key feature in these applications. researchgate.net
Ligand Exchange and Coordination Chemistry Mechanistic Pathways
Ligand exchange reactions in ferrocene derivatives involve the replacement of one or both cyclopentadienyl rings with other aromatic ligands. scirp.orgscirp.org These reactions are typically catalyzed by Lewis acids, such as aluminum chloride. scirp.orgscirp.org The mechanism involves the abstraction of a cyclopentadienyl ring by the Lewis acid, leading to a reactive [CpFe]+ fragment that can then be coordinated by another aromatic molecule. scirp.orgscirp.org
The coordination chemistry of (1,1-dimethylethyl)-ferrocene and its functionalized derivatives is rich and varied. The ferrocene unit can act as a robust and versatile scaffold for constructing ligands for transition metal catalysis. The introduction of donor atoms, such as phosphorus or nitrogen, onto the cyclopentadienyl rings allows for the formation of chelate complexes with various metals.
The mechanisms of ligand substitution at the metal center in these complexes can be classified as:
Dissociative (D): The departing ligand leaves first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.orglibretexts.org
Associative (A): The incoming ligand first coordinates to the metal center, forming an intermediate with a higher coordination number, from which the departing ligand then leaves. libretexts.org
Interchange (I): A concerted process where the incoming ligand enters the coordination sphere as the departing ligand is leaving, without a distinct intermediate. This can be further classified as associative (Ia) or dissociative (Id) in character. libretexts.org
The steric and electronic properties of the (1,1-dimethylethyl)-ferrocene backbone play a crucial role in determining the preferred mechanistic pathway for ligand exchange and the stability and reactivity of the resulting coordination complexes. nih.gov
Advanced Spectroscopic and Structural Characterization of 1,1 Dimethylethyl Ferrocene Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the characterization of (1,1-dimethylethyl)ferrocene compounds, offering unparalleled insight into their solution-state structure and dynamics.
¹H and ¹³C NMR for Structural Assignment
Proton (¹H) and carbon-13 (¹³C) NMR are fundamental for the initial structural verification of (1,1-dimethylethyl)ferrocene. wikipedia.orgrsc.org In ¹H NMR, the tert-butyl protons typically appear as a sharp singlet, while the protons on the cyclopentadienyl (B1206354) (Cp) rings exhibit distinct signals that can be used to determine the substitution pattern. researchgate.netnih.gov For instance, in monosubstituted tert-butylferrocene (B1143450), the unsubstituted Cp ring shows a singlet, whereas the substituted ring displays a more complex pattern due to the differing chemical environments of the protons. wikipedia.org
¹³C NMR provides complementary information, with the quaternary carbon of the tert-butyl group and the methyl carbons showing characteristic resonances. The carbons of the Cp rings also give rise to distinct signals, which are sensitive to the electronic environment and substitution. rsc.org
Table 1: Predicted NMR Data for tert-Butylferrocene
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | Data available |
This interactive data table is based on predicted values. guidechem.com
Heteronuclear NMR (e.g., ¹⁵N NMR, ⁵⁷Fe NMR, ³¹P NMR)
For derivatives of (1,1-dimethylethyl)ferrocene containing other heteroatoms, multinuclear NMR techniques are invaluable.
¹⁵N NMR: In cases where nitrogen-containing functionalities are introduced, ¹⁵N NMR can provide information about the electronic structure and bonding at the nitrogen center. nih.gov
⁵⁷Fe NMR: Although challenging due to the low natural abundance and sensitivity of the ⁵⁷Fe nucleus, ⁵⁷Fe NMR provides direct information about the iron center's electronic environment. huji.ac.ilepa.gov The chemical shifts are highly sensitive to the nature of the substituents on the Cp rings. nih.govnih.gov For instance, π-acceptor substituents generally lead to a deshielding of the ⁵⁷Fe nucleus. nih.gov Polarization transfer techniques like INEPT can be employed to enhance the signal intensity. epa.gov
³¹P NMR: For phosphine-substituted (1,1-dimethylethyl)ferrocene derivatives, which are important ligands in catalysis, ³¹P NMR is a crucial tool. researchgate.netspectrabase.com The ³¹P chemical shift and coupling constants provide information about the coordination of the phosphine (B1218219) and the nature of the metal-phosphorus bond. researchgate.netnih.gov
2D NMR Techniques (e.g., ROESY, DOSY) for Conformational and Supramolecular Analysis
Two-dimensional NMR techniques offer deeper insights into the spatial arrangement and intermolecular interactions of (1,1-dimethylethyl)ferrocene compounds.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This technique is used to determine through-space proximities between protons, which is essential for elucidating the preferred conformation of the molecule in solution. For example, ROESY can help establish the relative orientation of the tert-butyl group with respect to the ferrocene (B1249389) core. researchgate.net
DOSY (Diffusion-Ordered Spectroscopy): DOSY is a powerful method for studying the size and shape of molecules in solution and for analyzing mixtures. rsc.org By measuring the diffusion coefficient of a molecule, its hydrodynamic radius can be estimated, providing information about its aggregation state and interactions with other species. rsc.org This technique has been successfully applied to characterize paramagnetic ferrocene complexes. rsc.org
Mass Spectrometry for Molecular Identification and Compositional Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of (1,1-dimethylethyl)ferrocene and its derivatives. rsc.org Electron ionization (EI) and electrospray ionization (ESI) are common methods used. The mass spectrum typically shows a prominent molecular ion peak ([M]⁺), confirming the molecular weight of the compound. utwente.nl High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in (1,1-dimethylethyl)ferrocene derivatives. rsc.org The IR spectrum provides information about the vibrations of the molecule, with characteristic absorption bands corresponding to specific bonds. psu.eduresearchgate.net For instance, the C-H stretching and bending vibrations of the tert-butyl group and the cyclopentadienyl rings can be identified. researchgate.net In substituted derivatives, the characteristic vibrations of the functional groups (e.g., C=O stretch in acetyl derivatives) are readily observed. scispace.com The metal-ring vibrations in the far-IR region can also provide insights into the bonding between the iron atom and the cyclopentadienyl rings. psu.eduresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (1,1-dimethylethyl)ferrocene |
| tert-butylferrocene |
| 1,1'-di-tert-butylferrocene |
| Ferrocene |
| 1,1'-diacetylferrocene |
| Diethyl oxalate |
| 1,1'-bis(tert-butylphosphino)ferrocene |
| 1,1'-di(1-hydroxyethyl)ferrocene |
| Polyurethanes |
| Halloysite |
| BiOH 2100 |
| Toluene di-isocyanate |
Spectroelectrochemical Methods for Correlating Electronic Structure and Redox Behavior
Spectroelectrochemistry is a powerful analytical technique that provides in-situ spectroscopic characterization of species as they undergo electrochemical reactions. By coupling spectroscopic measurements (such as UV-Vis-NIR or Infrared) with electrochemical control, it is possible to directly observe the changes in molecular and electronic structure that accompany electron transfer processes. For (1,1-dimethylethyl)ferrocene, also known as tert-butylferrocene, these methods offer a direct means to probe the electronic transitions and vibrational modes of both the neutral ferrocene (Fe(II)) and its oxidized ferricenium (Fe(III)) form, providing a comprehensive picture of its redox behavior.
The fundamental process investigated in the spectroelectrochemistry of (1,1-dimethylethyl)ferrocene is its reversible one-electron oxidation:
[Fe(η⁵-C₅H₄C(CH₃)₃)(η⁵-C₅H₅)] ⇌ [Fe(η⁵-C₅H₄C(CH₃)₃)(η⁵-C₅H₅)]⁺ + e⁻
The electron-donating nature of the tert-butyl group increases the electron density at the iron center, making the oxidation of tert-butylferrocene occur at a lower potential compared to unsubstituted ferrocene. mdpi.com Spectroelectrochemical techniques allow for the generation of the (1,1-dimethylethyl)ferrocenium cation at a controlled potential while simultaneously recording the resulting spectral changes.
UV-Vis-NIR Spectroelectrochemistry
UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule. When (1,1-dimethylethyl)ferrocene is oxidized, significant changes are observed in its electronic absorption spectrum, reflecting the removal of an electron from a d-orbital of the iron center.
In a typical experiment, as the potential is swept or held at a value sufficient to oxidize the compound, the spectrum of the neutral species decreases in intensity, while new absorption bands characteristic of the (1,1-dimethylethyl)ferrocenium cation appear.
Key Spectral Features and Changes:
Neutral (1,1-dimethylethyl)ferrocene (Fe(II)): The UV-Vis spectrum is characterized by high-energy, intense bands in the UV region due to ligand-to-metal charge transfer (LMCT) and π-π* transitions of the cyclopentadienyl rings. A weaker, broad absorption band corresponding to spin-allowed d-d transitions is typically observed in the visible region (~440 nm for ferrocene).
(1,1-dimethylethyl)ferrocenium (Fe(III)): Upon oxidation, the d-d transition band often shifts. More significantly, a new, broad, and prominent absorption band appears at lower energy (longer wavelength), typically in the 600-650 nm range. chemrxiv.org This transition is assigned as a ligand-to-metal charge transfer (LMCT) band and is responsible for the characteristic deep blue or green color of ferricenium solutions. The appearance of this band is a clear spectroscopic marker for the formation of the ferricenium cation. Isosbestic points are often observed during the titration, indicating a clean conversion from the neutral to the oxidized species.
The table below summarizes the characteristic electronic transitions for (1,1-dimethylethyl)ferrocene and its oxidized form, based on established data for ferrocene and its alkyl derivatives.
| Species | Transition Type | Approximate Wavelength (λₘₐₓ) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Description |
| (1,1-dimethylethyl)ferrocene | d-d | ~440 nm | < 200 | Spin-allowed transition between metal d-orbitals. |
| π-π* / LMCT | < 350 nm | > 10,000 | Intense transitions within the cyclopentadienyl ligand or from ligand to metal. | |
| (1,1-dimethylethyl)ferrocenium⁺ | LMCT | ~630 nm | > 400 | Ligand-to-metal charge transfer band, characteristic of the Fe(III) state. |
This interactive table allows for sorting and filtering of the data.
Infrared (IR) Spectroelectrochemistry
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. IR spectroelectrochemistry is particularly useful for identifying structural changes that occur upon oxidation. The oxidation of (1,1-dimethylethyl)ferrocene to its ferricenium form alters the electron density distribution and, consequently, the bond strengths within the molecule, leading to observable shifts in vibrational frequencies.
The most significant changes in the IR spectrum upon oxidation from Fe(II) to Fe(III) are observed in the vibrational modes of the cyclopentadienyl (Cp) rings.
Key Vibrational Mode Changes:
C-H Stretching: The C-H stretching frequencies of the Cp rings are sensitive to the oxidation state of the iron center. In ferricenium derivatives, these frequencies typically shift to higher energies (by about 30-40 cm⁻¹) compared to their neutral ferrocene counterparts. rsc.org This is attributed to the increased positive charge on the molecule, which strengthens the C-H bonds.
Ring Breathing and C-C Stretching: The symmetric and asymmetric stretching modes of the cyclopentadienyl rings are also affected. Oxidation generally leads to a slight shift in these bands.
The table below outlines the expected shifts in key IR vibrational bands for (1,1-dimethylethyl)ferrocene upon oxidation.
| Vibrational Mode | Neutral (1,1-dimethylethyl)ferrocene (cm⁻¹) | Oxidized (1,1-dimethylethyl)ferrocenium⁺ (cm⁻¹) | Change upon Oxidation |
| Cp C-H Stretching | ~3100 | ~3130 - 3140 | Shift to higher frequency |
| C-C Stretching (ring) | ~1410 | Varies | Shift in frequency |
| C-H In-plane Bending | ~1000 | Varies | Shift in frequency |
| C-H Out-of-plane Bending | ~815 | Varies | Shift in frequency |
This interactive table allows for sorting and filtering of the data.
By combining electrochemical control with spectroscopic monitoring, these methods provide a direct correlation between the applied potential, the electron transfer event, and the resulting changes in the electronic and molecular structure of (1,1-dimethylethyl)ferrocene.
Computational Chemistry and Theoretical Investigations of 1,1 Dimethylethyl Ferrocene and Analogs
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful computational methods used to investigate the electronic and optical properties of ferrocene-based molecules. mdpi.com These methods are instrumental in understanding the behavior of molecules like tert-butylferrocene (B1143450).
Electronic Structure Elucidation and Frontier Molecular Orbital Analysis
DFT calculations are crucial for understanding the electronic ground state and the nature of chemical bonding in tert-butylferrocene and its analogs. sdu.dk The introduction of a tert-butyl group, an electron-donating substituent, on one of the cyclopentadienyl (B1206354) (Cp) rings influences the electronic distribution and energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO in ferrocene (B1249389) derivatives is typically of metal d-orbital character, while the LUMO is associated with the anti-bonding orbitals of the Cp rings. researchgate.net The tert-butyl group, through inductive effects, raises the energy of the HOMO, which can impact the ionization potential and redox properties of the molecule. Frontier molecular orbital analysis helps in predicting the reactivity and electronic transition characteristics of these compounds. mdpi.com For instance, the degree of delocalization of the HOMO across a molecule can indicate the efficiency of electron transfer through different parts of the molecule. mdpi.com
| Computational Method | Key Findings | Reference |
| LCAO-MO-SCF | Calculated the electronic ground state and lowest excited states of ferrocene. | sdu.dk |
| DFT | Studied equilibrium properties and frontier orbital characteristics of ferrocene-based compounds. | mdpi.com |
| DFT | Investigated the electronic structure of ferrocene-isocoumarin conjugated molecules. | rsc.org |
Prediction of Spectroscopic Parameters
TDDFT is a widely used method for calculating the excited-state properties of molecules, including the prediction of UV-visible absorption spectra. mdpi.comresearchgate.net For tert-butylferrocene, TDDFT can predict the energies and intensities of electronic transitions, such as metal-to-ligand charge transfer (MLCT) and d-d transitions. rsc.org These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of these compounds.
Researchers have found that certain combinations of functionals and basis sets, like PBE0/6-311+G(d,p), provide accurate predictions of excited states in ferrocene and its derivatives. researchgate.net The accuracy of these predictions is often within 0.3 eV of experimental values. researchgate.net These calculations can also help in understanding the influence of substituents on the spectroscopic signatures of ferrocene derivatives.
| Computational Method | Application | Accuracy | Reference |
| TDDFT | Calculation of low-lying excited states of ferrocene and its derivatives. | Within 0.3 eV of experimental values. | researchgate.net |
| TDDFT | Examination of photoinduced electronic transitions and computation of UV-vis spectra. | Provides accurate absorption wavelengths. | mdpi.comresearchgate.net |
| DFT/TDDFT | Verification of MLCT, ICT, and π–π* transitions in ferrocene-isocoumarin conjugates. | In accord with experimental cyclic voltammetry. | rsc.org |
Ab Initio Chemical Dynamics Simulations for Reaction Pathway Mapping
Ab initio molecular dynamics (AIMD) simulations offer a way to study the real-time evolution of chemical reactions. While specific AIMD studies focused solely on tert-butylferrocene are not widely documented in the provided results, the methodology is applicable. Fragment-based AIMD (FB-AIMD) has been developed for simulating complex processes like combustion, where it tracks reaction species and networks in real time. nih.gov This approach could be adapted to map reaction pathways of tert-butylferrocene, for instance, in its metallation reactions or during electrochemical processes, by simulating the dynamics of bond breaking and formation. nih.govwikipedia.org
Conformational Analysis and Molecular Modeling
The conformational flexibility of substituted ferrocenes, including the rotation of the cyclopentadienyl rings and the orientation of substituents, is critical to their chemical reactivity and stability. nih.gov Computational methods like DFT and molecular mechanics are employed to investigate the conformational landscapes of these molecules. acs.org
For 1,1'-di-tert-butylferrocene, while solid-state X-ray crystallography shows a staggered C₂h symmetry, gas-phase electron diffraction and computational studies suggest a mixture of eclipsed C₂ isomers are more stable. acs.org In the case of 1,1'-bis(tert-butylphosphino)ferrocene, theoretical calculations indicate that the eclipsed ring conformations are energy minima, while staggered conformations are transition states. nih.gov These studies highlight the importance of considering the phase (solid, gas, or solution) when analyzing the conformation of tert-butylferrocene derivatives.
Theoretical Evaluation of Electronic Coupling and Charge Transfer Properties
The electronic coupling between ferrocenyl units in bridged systems is a key factor in determining their charge transfer properties, which is crucial for applications in molecular electronics. nih.gov Theoretical calculations can quantify this coupling.
In a computational study of ferrocene-based molecular frameworks, the electronic coupling between two ferrocenyl groups was found to be significant for a class II mixed-valence compound. nih.gov The introduction of different bridging units can modulate this coupling. For instance, creating a surface-confined metal-organic network with ferrocene functional units and metals like Pd or Cu can significantly enhance intermolecular electronic coupling, leading to increased conductivity. rsc.org This is attributed to a reduction in the HOMO-LUMO gap upon metal incorporation. rsc.org
Studies on ferrocene-based charge-transfer complexes with electron acceptors like F4TCNQ have shown that the molecular stacking mode, which can be predicted computationally, significantly affects their photophysical properties and charge transfer characteristics. nih.govrsc.org
Quantum Chemical Analysis of Acid-Base Properties and Reactivity (e.g., pKa values)
Quantum chemical calculations can be used to predict the acid-base properties of molecules, such as their pKa values. While direct calculations of the pKa for the C-H bonds in tert-butylferrocene are not explicitly detailed in the provided search results, the methodology exists. DFT calculations are used to determine gas-phase deprotonation energies, and solvation effects are treated using continuum solvation models to predict pKa values in various solvents. researchgate.net
This approach has been applied to various organic compounds, including aromatic heterocyclic compounds, with impressive accuracy. researchgate.net The acidity of the C-H bonds in the cyclopentadienyl rings of ferrocene derivatives is an important factor in their reactivity, particularly in metallation reactions where a proton is abstracted by a strong base. wikipedia.org Theoretical predictions of pKa can provide valuable insights into the feasibility and regioselectivity of such reactions.
Electrochemical Behavior and Redox Chemistry of 1,1 Dimethylethyl Ferrocene Derivatives
Characterization of the Ferrocene (B1249389)/Ferrocenium (B1229745) Redox Couple
The defining electrochemical feature of ferrocene derivatives is the reversible one-electron oxidation of the iron center from Fe(II) to Fe(III), forming the corresponding ferrocenium cation. This process, represented as the Fc/Fc⁺ redox couple, is a cornerstone of non-aqueous electrochemistry and is often used as an internal standard for calibrating redox potentials. wikipedia.orgbeilstein-journals.org The (1,1-dimethylethyl)-ferrocene derivative also exhibits this characteristic reversible redox behavior. acs.orgnih.gov
The introduction of electron-donating groups, like the tert-butyl group, onto the cyclopentadienyl (B1206354) rings leads to a tunable Fe(III)/Fe(II) redox potential. acs.orgnih.gov This modification can enhance the chemical and electrochemical stability of the oxidized ferrocenium form. nih.gov
Cyclic voltammetry (CV) is a primary technique for investigating the electrochemical behavior of redox-active species like (1,1-dimethylethyl)-ferrocene. unt.eduumb.edu In a typical CV experiment, the potential is swept linearly and then reversed, revealing information about the redox potentials and electrochemical reversibility of the compound. For a reversible system like the ferrocene/ferrocenium couple, the CV displays a characteristic "duck-shaped" voltammogram with a peak separation (ΔEp) between the anodic and cathodic peaks of approximately 59/n mV (where n is the number of electrons transferred, which is one for ferrocene). mdpi.compineresearch.com
Differential Pulse Voltammetry (DPV) is another powerful electroanalytical technique used to study redox reactions. pineresearch.commaciassensors.compalmsens.com DPV offers higher sensitivity compared to CV by applying potential pulses on a linear potential ramp and measuring the differential current. maciassensors.comnih.gov This method minimizes the background charging current, resulting in a peak-shaped output where the peak height is proportional to the concentration of the analyte. pineresearch.compalmsens.com
Studies employing CV on ferrocene derivatives demonstrate that the process is typically a one-electron, diffusion-controlled, and quasi-reversible redox reaction. mdpi.com The quasi-reversibility, indicated by ΔEp values greater than the ideal 59 mV and a peak current ratio (Ipa/Ipc) deviating from unity, can be attributed to factors like finite solution resistance and the presence of bulky substituents. mdpi.com
Substituents on the cyclopentadienyl ligands significantly alter the redox potential of the ferrocene core. wikipedia.org Electron-donating groups, such as the (1,1-dimethylethyl) group, shift the redox potential to more negative (cathodic) values. wikipedia.org This is due to the increased electron density on the iron center, which makes oxidation easier. nih.gov
The tert-butyl group exhibits a stronger inductive electron-donating effect compared to a methyl group. acs.orgnih.gov This results in a greater lowering of the redox potential for tert-butyl substituted ferrocenes. acs.orgnih.gov For instance, the introduction of two tert-butyl groups can lower the redox potential while maintaining excellent electrochemical reversibility. acs.orgnih.gov The relationship between the substituent's electronic properties and the redox potential can often be described by a linear correlation with Hammett constants. researchgate.net
Conversely, electron-withdrawing groups, such as esters, shift the redox potential in the positive (anodic) direction, making the ferrocene more difficult to oxidize. beilstein-journals.org A series of ferrocenyl ester compounds has shown that the electrochemical potential (E1/2) correlates with the sum of the Hammett constants of the ester groups. beilstein-journals.org
Electron Transfer Kinetics and Diffusion Processes in Solution
The electron transfer kinetics of the ferrocene/ferrocenium redox couple are known to be rapid and are often considered an "ideal" outer-sphere electron transfer process. researchgate.net However, the rate can be influenced by the solvent environment. rsc.org For example, electron-transfer rate constants are generally larger in solvents like dimethoxyethane compared to polyethers. rsc.org
The diffusion of ferrocene derivatives in solution is a critical parameter, particularly for applications where mass transport can be a limiting factor. The diffusion coefficient (D) can be determined using techniques like cyclic voltammetry by applying the Randles-Sevcik equation, which relates the peak current to the square root of the scan rate. acs.orgnih.gov The introduction of bulky groups like tert-butyl can slightly increase the size of the complex, which may affect its diffusion capacity. acs.orgnih.gov However, studies have also noted a beneficial effect on diffusion in some cases. acs.orgnih.gov The diffusion coefficient of ferrocene is also dependent on the viscosity of the medium, generally following the Stokes-Einstein relation where diffusivity is inversely proportional to viscosity. researchgate.net
Electrochemical Properties in Diverse Solvent Systems (e.g., Ionic Liquids, Aqueous Media)
The electrochemical behavior of ferrocene and its derivatives has been investigated in a variety of solvent systems. Ionic liquids (ILs), which are salts with low melting points, are of particular interest as solvents in electrochemistry due to their wide potential windows and ability to function without a background electrolyte. nih.govresearchgate.net The ferrocene/ferrocenium redox couple is often used as a model system in ILs, although its "ideality" has been a subject of some debate due to conflicting reports on its mass transport and kinetics. researchgate.netresearchgate.net The diffusion coefficient and electron transfer rate constant of ferrocene in ionic liquids are influenced by the viscosity of the IL and the nature of its constituent ions. researchgate.netresearchgate.netrsc.org
While ferrocene itself has limited solubility in water, water-soluble derivatives can be studied in aqueous media. pineresearch.comacs.org The electrochemical properties of ferrocene-bisphosphonates, for example, have been investigated in aqueous solutions across a wide pH range, demonstrating reversible redox chemistry. nih.gov The stability of these derivatives can, however, be affected by extreme pH conditions. nih.gov
Redox-Responsive Systems and Electrochemically-Controlled Processes
The reversible redox behavior of the ferrocene/ferrocenium couple makes it a valuable component in the design of redox-responsive systems. researchgate.netnih.gov These systems can undergo a change in their physical or chemical properties upon electrochemical stimulation. For example, ferrocene-containing polymers can exhibit redox-activity, allowing for the development of materials with switchable properties. rsc.org
The oxidation of ferrocene to the positively charged ferrocenium can trigger changes in molecular assemblies. This principle has been used to control the dimerization of ureidopyrimidone (B8570159) units functionalized with ferrocene, where oxidation leads to monomer formation due to electrostatic repulsion. nih.gov Similarly, amphiphilic molecules containing both β-cyclodextrin and ferrocene can undergo reversible self-assembly from micelles to vesicles upon oxidation of the ferrocene moiety. rsc.org These electrochemically-controlled processes are key to developing advanced materials for applications such as controlled drug delivery and molecular switches. beilstein-journals.orgresearchgate.netresearchgate.net
Supramolecular Chemistry and Molecular Recognition Involving 1,1 Dimethylethyl Ferrocene Derivatives
Host-Guest Interactions with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils, Pillararenes, Calixarenes)
The encapsulation of ferrocene (B1249389) and its derivatives within macrocyclic hosts is a cornerstone of its supramolecular chemistry, driven largely by hydrophobic interactions. rsc.org The tert-butyl group, being large and nonpolar, significantly influences the stability and geometry of these host-guest complexes.
Cyclodextrins (CDs): These toroidal macrocycles, composed of glucose units, possess a hydrophobic inner cavity that is ideal for encapsulating the nonpolar ferrocene moiety. nih.gov The formation of inclusion complexes is a well-documented phenomenon, often utilized to enhance the aqueous solubility of ferrocene derivatives or to construct redox-controlled molecular switches. rsc.orgnih.gov While specific binding data for (1,1-dimethylethyl)-ferrocene is not extensively detailed in the reviewed literature, the general principle involves the insertion of the ferrocene unit, often with the tert-butyl group also residing within or at the rim of the larger β- or γ-cyclodextrin cavity, driven by favorable hydrophobic and van der Waals interactions. acs.org The stability of these complexes can be modulated by the oxidation state of the iron center; the neutral ferrocene form typically binds more strongly than the more hydrophilic cationic ferrocenium (B1229745) form. rsc.org
Pillararenes: These pillar-shaped macrocycles have a hydrophobic cavity that can encapsulate guest molecules. Perethylated pillar orgsyn.orgarene has been shown to form stable inclusion complexes with various ferrocene derivatives. acs.org The binding mode is dependent on the specific substitution pattern of the ferrocene guest. The presence of a tert-butyl group would be expected to play a significant role in the thermodynamics and kinetics of complex formation and dissociation. acs.org
Calixarenes: These are cup-shaped macrocycles synthesized from phenols and formaldehyde. Their cavities can be readily functionalized to create specific binding sites for guests. nih.govacs.org Tetra-tert-butylcalix nih.govarene derivatives, for example, have been used to complex metal cations, where the calixarene (B151959) acts as a host for the ion. rsc.org While direct encapsulation of (1,1-dimethylethyl)-ferrocene by a standard calixarene is less common, ferrocene units can be appended to the calixarene scaffold to create sophisticated redox-active receptors.
| Host Macrocycle | Typical Guest | Primary Driving Force(s) | Typical Binding Constants (K) for Ferrocene Derivatives |
| β-Cyclodextrin | Ferrocene Derivatives | Hydrophobic Interactions | 10³ - 10⁴ M⁻¹ mdpi.com |
| Cucurbit researchgate.neturil | Neutral & Cationic Ferrocenes | Hydrophobic, Ion-Dipole | 10⁹ - 10¹³ M⁻¹ mdpi.com |
| Pillar orgsyn.orgarene | Ferrocene Derivatives | Host-Guest Interactions | Stable complexes formed acs.org |
| Calix nih.govarene | Metal Cations, Organic Molecules | Ion-Dipole, Hydrophobic | Varies with functionalization rsc.org |
Molecular Recognition Phenomena (e.g., Cation and Anion Binding)
Ferrocene derivatives functionalized with specific recognition motifs are widely employed as electrochemical sensors. The introduction of one or more tert-butyl groups can fine-tune the sensor's properties by altering its redox potential and steric environment. nih.gov
Cation Binding: The redox potential of ferrocene is sensitive to its electronic environment. Electron-donating groups like tert-butyl make the ferrocene easier to oxidize (a more negative redox potential). acs.orgmdpi.com This property is central to cation sensing. A receptor containing a (1,1-dimethylethyl)-ferrocene unit and a cation-binding site (e.g., a crown ether or aza-macrocycle) can signal the binding of a metal ion through a shift in the ferrocene/ferrocenium redox couple's potential. mdpi.com The binding of a cation near the ferrocene unit withdraws electron density, making the iron center more difficult to oxidize and causing a positive shift in the redox potential. The steric bulk of the tert-butyl group can also contribute to selectivity by creating a specific binding pocket geometry. mdpi.com
Anion Binding: For anion recognition, the ferrocene unit is typically functionalized with hydrogen-bond donor groups like amides, ureas, or imidazolium (B1220033) salts. researchgate.net The binding of an anion through hydrogen bonds perturbs the electronic environment of the ferrocene, again leading to a measurable electrochemical response. The oxidation of the ferrocene to the ferrocenium cation enhances the acidity of the hydrogen-bond donors, often resulting in stronger anion binding. Ferrocene-based imidazolium macrocycles have proven to be effective electrochemical chemosensors for halide anions. nih.gov While not specifically focused on tert-butyl derivatives, these systems demonstrate the principle that steric and electronic tuning—achievable with substituents like tert-butyl groups—can lead to selective anion receptors. nih.govresearchgate.net
| Analyte | Receptor Design Principle | Sensing Mechanism | Effect of tert-Butyl Group |
| Cations | Ferrocene linked to a cation-binding site (e.g., crown ether) | Cation binding causes a positive shift in the Fc/Fc⁺ redox potential. mdpi.com | Lowers the initial redox potential; influences binding pocket geometry. nih.govmdpi.com |
| Anions | Ferrocene linked to H-bond donors (e.g., amides, ureas) | Anion binding through H-bonds causes a shift in the Fc/Fc⁺ redox potential. researchgate.net | Modifies electronic properties and sterically influences the binding site. |
Self-Assembly of Ferrocene-Containing Systems
The unique combination of rigidity, rotational flexibility, and redox-switchable properties makes ferrocene an attractive component for building self-assembled supramolecular structures. rsc.org These can range from monolayers on surfaces to complex three-dimensional architectures like polymers and cages. nih.govutwente.nlnsf.gov
The introduction of tert-butyl groups can influence the packing and intermolecular interactions within these assemblies. For instance, in self-assembled monolayers (SAMs) on gold surfaces, ferrocene-terminated alkanethiols are a model system for studying electron transfer. utwente.nlnsf.gov The presence of bulky tert-butyl groups on the ferrocene unit would affect the packing density and orientation of the molecules in the SAM, thereby influencing the electron transfer kinetics.
In solution, ferrocene derivatives can form supramolecular polymers through non-covalent interactions or metal-ligand coordination. nih.gov The shape and steric demands of the (1,1-dimethylethyl)-ferrocene unit would play a crucial role in directing the polymer's structure, such as promoting the formation of linear chains versus more complex aggregates. Similarly, dynamic covalent chemistry has been used to create ferrocene-containing organic cages where the free rotation of the cyclopentadienyl (B1206354) rings influences the final structure. nih.gov
Design and Synthesis of Interlocked Molecular Architectures (e.g., Rotaxanes)
Rotaxanes are mechanically interlocked molecules consisting of a macrocyclic "wheel" threaded onto a linear "axle" that is capped with bulky "stoppers" to prevent dethreading. acs.org Ferrocene is a popular component in such architectures due to its size, which allows it to act as part of the axle, and its redox properties, which can be used to control the movement of the wheel along the axle. acs.orgnih.gov
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, Electrostatic)
The supramolecular behavior of (1,1-dimethylethyl)-ferrocene derivatives is governed by a variety of non-covalent interactions.
Integration of 1,1 Dimethylethyl Ferrocene Derivatives in Advanced Materials Science
Ferrocene-Containing Polymeric and Macromolecular Architectures
The integration of ferrocene (B1249389) units into polymers can be achieved through two primary architectures: main-chain polymers, where the ferrocene unit is part of the polymer backbone, and side-chain polymers, where the ferrocene moiety is appended to the main polymer chain. cmu.edu This versatility in design allows for the tailoring of material properties for specific applications.
Ferrocene derivatives are utilized in the design of thermosetting resins and as crosslinking agents to enhance the thermal stability and mechanical properties of polymers. The synthesis of these materials often involves the functionalization of the cyclopentadienyl (B1206354) rings of the ferrocene molecule to allow for polymerization or crosslinking reactions. For example, ferrocene-based epoxy resins have been developed, exhibiting high thermal stability and char yield, which are desirable properties for applications requiring heat resistance.
The introduction of ferrocene into a polymer matrix can be achieved either by incorporating it as an additive or by chemically bonding it as a reactive flame retardant. pittstate.edu Reactive flame retardants, such as functionalized ferrocenes, are copolymerized within the polymer to create a matrix where the flame-retardant moieties are an integral part of the structure. pittstate.edu
The redox-active nature of the ferrocene/ferrocenium (B1229745) (Fc/Fc+) couple makes ferrocene-containing polymers attractive for applications in conductive materials. The ability of the iron center to undergo reversible one-electron oxidation allows for charge transport through the polymer matrix. The incorporation of ferrocene can be accomplished by polymerizing ferrocene-containing monomers, such as vinylferrocene. cmu.edu
Ferrocene and its derivatives are recognized as effective, non-toxic alternatives to halogenated flame retardants. pittstate.edu Their flame retardant mechanism is primarily attributed to their ability to act as radical scavengers in the gas phase and to promote char formation in the condensed phase. The iron species generated during combustion can interrupt the radical chain reactions that sustain the flame, while the ferrocene structure contributes to the formation of a protective, thermally stable char layer. pittstate.edu
For instance, the incorporation of a ferrocene-based polymer, PDPFDE, into polypropylene (B1209903) (PP) along with a traditional intumescent flame retardant (IFR) system significantly enhances the fire safety of the composite material. researchgate.net The addition of a small amount of the ferrocene polymer can lead to a higher Limiting Oxygen Index (LOI) and a V-0 rating in the UL-94 vertical burn test, indicating superior flame retardancy. researchgate.net The synergistic effect between the ferrocene polymer and the IFR system results in a more compact and effective char layer, which acts as a barrier to heat and mass transfer. researchgate.net
| Polymer Composite | Additive(s) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) |
| Pure PP | None | 17.5 | No Rating | 0 | 0 |
| PP/IFR | 25 wt% IFR | 27.0 | V-1 | 55 | 38 |
| PP/IFR/PDPFDE | 22.5 wt% IFR + 0.5 wt% PDPFDE | 28.5 | V-0 | 63 | 43 |
Electroactive Materials for Charge Storage and Conversion
The reversible redox behavior of the ferrocene/ferrocenium couple is central to its application in electroactive materials for energy storage and conversion. researchgate.net Ferrocene-based materials are being explored as cathode materials in batteries and as mediators in biosensors. researchgate.netmdpi.com
In the context of redox flow batteries (RFBs), ferrocene derivatives offer the potential for high energy efficiency and long cycle life. researchgate.net However, the practical application of pristine ferrocene is often limited by its low solubility in non-aqueous electrolytes and its relatively low oxidation potential. researchgate.net To address these challenges, researchers have focused on modifying the ferrocene structure. For example, introducing functional groups to the cyclopentadienyl rings can enhance solubility and tune the redox potential. researchgate.net
A notable example is the use of a ferrocene/ferrocenium molecular redox couple in a rechargeable battery with a redox flow cathode, which demonstrated approximately 95% energy efficiency and about 90% capacity retention over 250 cycles. researchgate.net
Ferrocene in Liquid Crystalline Systems and Nonlinear Optical (NLO) Materials
The incorporation of ferrocene into liquid crystalline structures can lead to materials with unique electro-optic and magneto-optic properties. The rigid, rod-like structure of some ferrocene derivatives makes them suitable for forming liquid crystalline phases.
Nanostructured Materials and Nanoparticles Incorporating Ferrocene Moieties
Ferrocene-containing nanomaterials have emerged as a promising area of research with applications ranging from catalysis to nanomedicine. mdpi.combohrium.com The interaction between ferrocene derivatives and metal nanoparticles can lead to interesting synergistic effects. researchgate.net For instance, ferrocene can influence the morphology and size of silver nanoparticles during their synthesis. researchgate.net
The synthesis of ferrocene-containing nanoparticles can be achieved through various methods, including the polymerization of ferrocene-based monomers to form polymer nanoparticles. bohrium.com These nanoparticles can exhibit redox-responsive behavior, making them suitable for applications such as controlled drug delivery, where the release of a therapeutic agent can be triggered by a change in the redox environment. mdpi.combohrium.com Ferrocene-nanosphere-modified electrodes have also demonstrated enhanced electrocatalytic activity compared to bulk ferrocene-modified electrodes. researchgate.net
Development of Smart Materials with Multi-Stimuli Responsiveness
The incorporation of ferrocene and its derivatives into polymeric structures has paved the way for a new class of "smart" materials capable of responding to a variety of external stimuli. These materials are at the forefront of advanced materials science, with potential applications ranging from controlled drug release to molecular switches and sensors. The unique electrochemical and photophysical properties of the ferrocene moiety, which can be finely tuned by substitution on its cyclopentadienyl rings, make it an ideal component for creating multi-stimuli responsive systems. The introduction of a (1,1-dimethylethyl) or tert-butyl group to the ferrocene unit can further enhance certain properties, such as solubility and thermal stability, which are crucial for the processability and durability of the resulting materials.
Smart materials based on (1,1-dimethylethyl)-ferrocene derivatives exhibit responsiveness to a range of stimuli, primarily centered around the reversible oxidation-reduction (redox) chemistry of the iron center in the ferrocene core. This redox activity can be triggered by chemical or electrochemical means, leading to significant changes in the material's physical and chemical properties, such as polarity, color, and solubility.
A notable advancement in this area is the synthesis of soluble, high molecular weight polymers containing (1,1-dimethylethyl)ferrocenylene units directly in the polymer backbone. One successful approach involves the ring-opening metathesis polymerization (ROMP) of a tert-butyl-substituted ferrocenophane, specifically 1,1'-((1-tert-butyl)-1,3-butadienylene)ferrocene. This method yields a polymer with enhanced solubility, a critical factor for its characterization and processing into functional materials. The resulting poly(tert-butyl ferrocenylene vinylene) exhibits pronounced redox-responsive behavior.
The electrochemical properties of these polymers reveal that the iron centers within the polymer chain are electronically coupled. Upon chemical doping, for instance with iodine vapor, the polymer transitions to a semiconducting state. This demonstrates a clear response to a chemical redox stimulus, which alters the electronic properties of the material.
While the primary reported stimulus for these specific polymers is redox change, the broader class of ferrocene-containing polymers has demonstrated responsiveness to other stimuli such as light and temperature. Ferrocene-containing polymers can exhibit photothermal effects, where they convert absorbed light into heat. mdpi.com This property opens the door to creating materials that respond to both light and temperature. For instance, a ferrocene-containing magnetic polymer has been shown to exhibit a rapid temperature increase upon irradiation with a near-infrared laser. mdpi.com
The development of materials based on (1,1-dimethylethyl)-ferrocene that are explicitly designed and proven to respond to multiple independent stimuli (e.g., redox, light, and temperature) is an ongoing area of research. The fundamental properties of the tert-butyl ferrocene unit suggest a strong potential for creating such advanced, multi-functional smart materials.
Future Research Directions and Emerging Trends in 1,1 Dimethylethyl Ferrocene Chemistry
Development of Novel and Efficient Synthetic Methodologies for Complex Derivatives
A primary focus for future research will be the development of more sophisticated and efficient synthetic routes to access complex derivatives of (1,1-dimethylethyl)-ferrocene. While fundamental synthetic methods for ferrocene (B1249389) are well-established, the synthesis of intricately functionalized derivatives, especially those with planar chirality, remains a challenge.
Future efforts will likely concentrate on:
C–H Activation and Functionalization: Direct C–H activation strategies are emerging as powerful tools for the regioselective introduction of functional groups onto the cyclopentadienyl (B1206354) (Cp) rings. nih.gov Future work will aim to expand the scope of these reactions for tert-butyl ferrocene, enabling the synthesis of previously inaccessible derivatives. nih.gov This includes developing catalysts for ortho-selective functionalization, leveraging the directing-group potential of substituents. nih.gov
Advanced Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been instrumental in ferrocene chemistry. nih.govresearchgate.net The next generation of research will focus on developing more robust and versatile coupling protocols, such as microwave-assisted synthesis, to reduce reaction times and improve yields for the construction of complex architectures like ferrocene-functionalized triazoles and polymers. nih.govresearchgate.net
Stereoselective Synthesis: The synthesis of enantiomerically pure (1,1-dimethylethyl)-ferrocene derivatives is crucial for applications in asymmetric catalysis and chiral recognition. Future methodologies will likely involve the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions to afford planar chiral derivatives with high enantiomeric excess. nih.gov The development of scalable processes for these asymmetric syntheses is a key objective. nih.govspringerprofessional.de
| Synthetic Strategy | Description | Potential Application for (1,1-dimethylethyl)-ferrocene | Reference |
| Ortho-Substitution via C-H Activation | Direct functionalization of the C-H bond adjacent to a directing group on the Cp ring. | Synthesis of 1,2-disubstituted tert-butyl ferrocene derivatives for chiral ligands. | nih.gov |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates and improve yields. | Rapid and efficient synthesis of complex heterocyclic derivatives. | nih.gov |
| Tandem Cyclization Reactions | Multi-step reactions occurring in a single pot to build complex cyclic structures. | Asymmetric synthesis of planar chiral fused-ring systems. | nih.gov |
| Mechanochemical Synthesis | Using mechanical force (e.g., ball milling) to drive chemical reactions. | Solvent-free and environmentally friendly synthesis of hybrid compounds. | nih.gov |
Deeper Mechanistic Insights through Advanced Experimental and Computational Techniques
A thorough understanding of reaction mechanisms and the fundamental properties of (1,1-dimethylethyl)-ferrocene derivatives is essential for their rational design and application. The synergy between advanced experimental techniques and high-level computational methods will be pivotal in this endeavor.
Future research will focus on:
In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy will be employed to monitor reactions in real-time, providing direct evidence for transient intermediates and clarifying reaction pathways.
Advanced Mass Spectrometry: Methods like multicoincidence mass spectrometry can provide detailed insights into the fragmentation dynamics and stability of ionized tert-butyl ferrocene derivatives, which is crucial for understanding their behavior in various applications, including materials science and astrochemistry. rsc.org
Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods are indispensable for elucidating electronic structures, reaction energetics, and spectroscopic properties. chemrxiv.orgrsc.orgbyu.edu Future studies will utilize these tools to predict the conformational preferences of complex derivatives, understand the influence of the tert-butyl group on redox potentials, and model the behavior of these molecules in catalytic cycles and supramolecular assemblies. chemrxiv.orgresearchgate.net For instance, DFT calculations can predict how pendant groups on ferrocene polymers affect conformational stability and electron delocalization. chemrxiv.org
Exploration of New Catalytic Transformations and Asymmetric Processes
Ferrocene derivatives have a long history as ligands and catalysts in organic synthesis. The unique steric and electronic properties imparted by the tert-butyl group make its derivatives attractive candidates for new catalytic applications.
Emerging trends include:
Redox-Switchable Catalysis: The reversible ferrocene/ferrocenium (B1229745) redox couple can be used to switch the activity of a catalyst on and off. mdpi.comnih.gov Future research will explore the use of the tert-butyl group to fine-tune the redox potential and stability of these switchable catalysts, allowing for greater control over polymerization reactions and other transformations. mdpi.comnih.gov
Lewis Acid Catalysis: Ferrocenium cations can act as Lewis acids. mdpi.com By modifying the substituents on the Cp rings, the Lewis acidity can be tuned. The electron-donating nature of the tert-butyl group will influence the Lewis acidity of the corresponding ferrocenium ion, a feature that can be exploited in designing catalysts for reactions like Friedel-Crafts alkylations. mdpi.com
Asymmetric Catalysis: The development of new chiral ligands based on the (1,1-dimethylethyl)-ferrocene scaffold is a major area of future research. nih.gov These ligands will be applied in a wide range of enantioselective transformations, including hydrogenation, cross-coupling, and C-H activation reactions, where the bulky tert-butyl group can play a crucial role in creating an effective chiral environment. nih.gov
| Catalytic Application | Role of (1,1-dimethylethyl)-ferrocene Derivative | Future Direction | Reference |
| Redox-Switchable Catalysis | The ferrocene unit acts as a redox-active switch to control catalytic activity. | Tuning the redox potential with the tert-butyl group for enhanced control. | mdpi.comnih.gov |
| Lewis Acid Catalysis | The corresponding ferrocenium ion serves as a tunable Lewis acid catalyst. | Exploiting the electronic effect of the tert-butyl group to modulate Lewis acidity. | mdpi.com |
| Asymmetric Catalysis | Planar chiral derivatives serve as ligands for enantioselective metal catalysts. | Designing novel, sterically demanding chiral ligands for challenging transformations. | nih.gov |
| Polymerization Reactions | Ferrocene can act as an initiator or mediator in controlled polymerization processes. | Developing catalysts for the synthesis of novel metallopolymers with defined architectures. | mdpi.com |
Design of Highly Tunable and Responsive Supramolecular Systems
The ability of ferrocene to participate in host-guest interactions and its redox-responsive nature make it an excellent building block for supramolecular chemistry. rsc.orgrsc.org The tert-butyl group can significantly enhance the stability and solubility of these systems in organic solvents and influence their self-assembly behavior.
Future research will be directed towards:
Stimuli-Responsive Materials: Creating novel "smart" materials that respond to external stimuli such as redox changes, light, temperature, or pH. bohrium.com The tert-butyl group can be used to tune the hydrophobic/hydrophilic balance and the switching behavior of these systems, which have potential applications in drug delivery, sensing, and molecular machines. bohrium.comresearchgate.net
Host-Guest Chemistry: Exploring the inclusion of (1,1-dimethylethyl)-ferrocene and its derivatives within various macrocyclic hosts like cyclodextrins, calixarenes, and pillararenes. rsc.orgbohrium.com The bulky substituent will dictate the binding geometry and affinity, leading to new, highly selective host-guest complexes. bohrium.com
Supramolecular Gels and Polymers: Developing new organometallic gels and polymers where the non-covalent interactions are directed by the ferrocene unit. rsc.orgresearchgate.net The tert-butyl group can enhance the processability and modify the mechanical properties of these materials, making them suitable for applications in soft robotics and self-healing materials. rsc.orgnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing (1,1-dimethylethyl)ferrocene, and how do reaction conditions influence yield and purity?
Methodological Answer: (1,1-Dimethylethyl)ferrocene can be synthesized via Friedel-Crafts alkylation using tert-butyl chloride and ferrocene in the presence of Lewis acids like AlCl₃. Yield optimization requires strict control of stoichiometry (1:1 molar ratio of ferrocene to alkylating agent), solvent polarity (e.g., dichloromethane), and temperature (0–25°C). Side reactions, such as over-alkylation or decomposition, are mitigated by slow reagent addition and inert atmospheres . For regioselective substitution, steric and electronic factors of the cyclopentadienyl rings must be considered, as tert-butyl groups preferentially occupy equatorial positions due to steric bulk .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (1,1-dimethylethyl)ferrocene?
Methodological Answer:
- ¹H/¹³C NMR : Distinct shifts for tert-butyl protons (δ ~1.2 ppm) and cyclopentadienyl protons (δ ~4.0–4.5 ppm) confirm substitution patterns. Paramagnetic broadening is absent due to ferrocene’s diamagnetic Fe(II) center .
- IR Spectroscopy : Asymmetric C-H stretching of the tert-butyl group (~2960 cm⁻¹) and Fe-Cp vibrations (~480 cm⁻¹) validate structural integrity .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 280 nm) coupled with ESI-MS ensures purity (>95%) and molecular weight confirmation (C₁₄H₂₀Fe: theoretical m/z = 260.08) .
Q. How can researchers ensure reproducibility in synthesizing (1,1-dimethylethyl)ferrocene derivatives?
Methodological Answer: Reproducibility hinges on documenting reagent purity (e.g., ferrocene ≥98%, tert-butyl chloride anhydrous), catalyst batch consistency (e.g., AlCl₃ stored under N₂), and reaction quenching protocols (ice-cold water to terminate alkylation). Detailed logs of solvent drying (e.g., molecular sieves for CH₂Cl₂) and storage conditions (desiccated, –20°C) are critical .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence the electrochemical properties of (1,1-dimethylethyl)ferrocene?
Methodological Answer: Cyclic voltammetry (CV) in acetonitrile reveals a shift in the Fe(II)/Fe(III) redox potential (E₁/₂) compared to unsubstituted ferrocene. The tert-butyl group’s electron-donating nature increases electron density on Fe, raising E₁/₂ by ~50–100 mV. Steric hindrance may slow electron transfer kinetics, evidenced by broader peak separations (ΔEp). Computational studies (DFT) correlate these trends with HOMO-LUMO gaps and Mulliken charges .
Q. What mechanistic pathways explain discrepancies in regioselectivity during electrophilic substitution of (1,1-dimethylethyl)ferrocene?
Methodological Answer: Conflicting reports on substitution sites (e.g., meta vs. para to tert-butyl) arise from solvent polarity and electrophile strength. For example, nitration with NO₂⁺ in HNO₃/H₂SO₄ favors para substitution due to steric shielding of the meta position. Contrastingly, acetylations with AcCl/AlCl₃ show mixed regioselectivity, requiring isotopic labeling (e.g., deuterated derivatives) and kinetic studies to distinguish between radical and ionic mechanisms .
Q. How can computational modeling resolve contradictions in crystallographic data for (1,1-dimethylethyl)ferrocene derivatives?
Methodological Answer: Discrepancies in bond lengths (Fe-Cp) or torsion angles between XRD studies can be addressed via density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*). Comparing calculated vs. experimental IR/Raman spectra validates conformational models. For example, D5d vs. D5h symmetry in solid-state structures is distinguishable through vibrational mode analysis .
Q. What strategies optimize catalytic systems for cross-coupling reactions involving (1,1-dimethylethyl)ferrocene?
Methodological Answer: Palladium-catalyzed Suzuki-Miyaura couplings require ligand screening (e.g., PPh₃ vs. XPhos) to balance steric bulk and electronic donation. Solvent effects (e.g., toluene for high-temperature stability) and base selection (K₂CO₃ vs. Cs₂CO₃) impact turnover numbers. Kinetic profiling (e.g., in situ FTIR) identifies rate-limiting steps, such as oxidative addition or transmetalation .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of (1,1-dimethylethyl)ferrocene?
Methodological Answer: Discrepancies in decomposition temperatures (Td) may stem from analytical techniques (TGA vs. DSC) or sample purity. Replicate experiments under inert atmospheres (N₂/Ar) with controlled heating rates (5°C/min) standardize Td measurements. Comparative studies using high-purity standards (≥99%) and impurity profiling (GC-MS) isolate stability influencers, such as trace oxidants .
Experimental Design Tables
| Parameter | Optimized Condition | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio (Fe:Alkyl) | 1:1.1 | Prevents over-alkylation |
| Solvent | Anhydrous CH₂Cl₂ | Enhances Lewis acid activity |
| Temperature | 0–5°C (initial), then 25°C | Minimizes side reactions |
| Quenching Method | Ice-cold H₂O + NaHCO₃ | Neutralizes excess AlCl₃ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
